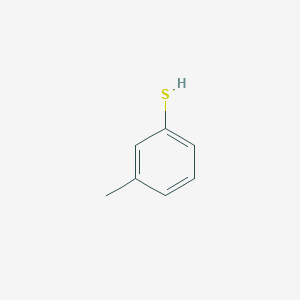

3-Methylbenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXOZRLZDJAYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059361 | |

| Record name | Benzenethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | 3-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

195 °C | |

| Record name | 3-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

73 °C | |

| Record name | 3-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in water; sol in alcohol, ether | |

| Record name | 3-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.044 @ 20 °C/4 °C | |

| Record name | 3-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.8 [mmHg], 0.803 mm Hg @ 25 °C | |

| Record name | 3-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

108-40-7 | |

| Record name | 3-Methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-THIOCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TK859NX9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Below -20 °C | |

| Record name | 3-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3-Methylbenzenethiol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as m-thiocresol or m-toluenethiol, is a vital organosulfur compound with the chemical formula CH₃C₆H₄SH. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from the reactivity of the thiol group, which can undergo various transformations such as S-alkylation, S-arylation, and addition reactions.[1] This document provides a comprehensive technical overview of a common laboratory synthesis method for this compound, its detailed characterization using modern analytical techniques, and the associated experimental protocols.

Synthesis of this compound

A well-established and practical laboratory method for preparing this compound involves a multi-step process starting from 3-methylaniline (m-toluidine). The synthesis proceeds via a diazonium salt intermediate, which is then converted to an m-tolyl ethyl xanthate, followed by alkaline hydrolysis to yield the final product.[2]

Synthesis Workflow

The overall synthetic pathway is illustrated below.

Caption: Synthesis pathway of this compound from 3-methylaniline.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Step 1: Preparation of m-Tolyl Ethyl Xanthate

-

In a 2-liter flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 140 g of potassium ethyl xanthate in 180 ml of water.

-

Warm this solution to 40–45°C.

-

Separately, prepare a cold solution of m-toluenediazonium chloride from m-toluidine.

-

Slowly add the cold diazonium solution to the warm potassium ethyl xanthate solution over approximately 2 hours, maintaining the temperature between 40–45°C.

-

After the addition is complete, continue stirring at this temperature for an additional 30 minutes to ensure the complete decomposition of the intermediate.

-

Separate the resulting red, oily m-tolyl ethyl xanthate layer. Extract the aqueous layer twice with 100 ml portions of ether.

-

Combine the oil and ether extracts, wash once with 100 ml of water, and dry over anhydrous calcium chloride.

-

Remove the ether by distillation.

Step 2: Hydrolysis to this compound

-

Dissolve the crude m-tolyl ethyl xanthate residue in 500 ml of 95% ethanol in a flask equipped for reflux.

-

Bring the solution to a boil and remove the heat source.

-

Slowly and carefully add 175 g of potassium hydroxide pellets to the hot solution at a rate that maintains boiling.

-

Once the addition is complete, reflux the mixture until a sample is completely soluble in water (approximately 8 hours).

-

After hydrolysis is complete, remove about 400 ml of ethanol by distillation on a steam bath.

-

Dissolve the residue in the minimum amount of water (around 500 ml).

-

Extract the aqueous solution with three 100-ml portions of ether to remove any non-acidic impurities.

Step 3: Isolation and Purification

-

Acidify the aqueous solution with an appropriate acid.

-

Transfer the acidified solution to a 3-liter flask, add 2 g of zinc dust, and perform steam distillation.

-

Separate the lower layer of this compound from the distillate.

-

Extract the aqueous layer of the distillate with three 100-ml portions of ether and add these extracts to the previously separated oil.

-

Dry the combined product and extracts with a suitable drying agent (e.g., Drierite).

-

Remove the ether by distillation.

-

Distill the oily residue under reduced pressure to obtain pure this compound. The typical boiling point is 90–93°C at 25 mm Hg.[2]

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. This involves analyzing its physical properties and acquiring spectroscopic data.

Physical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈S | [3][4] |

| Molecular Weight | 124.20 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Odor | Strong, disagreeable stench | [3][5] |

| Boiling Point | 196 °C (at 760 mmHg) | [6] |

| Melting Point | < -20 °C | [3][5] |

| Density | 1.044 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.5762 | [6] |

| Flash Point | 73 °C (163 °F) - closed cup | [6] |

| pKa | 6.58 at 25 °C | [3] |

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information, confirming the presence of functional groups and the overall molecular structure.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Ar-H | 6.85 - 7.14 | Multiplet | 4H |

| S-H | 3.38 | Singlet | 1H |

| CH ₃ | 2.28 | Singlet | 3H |

Data obtained in CDCl₃ at 90 MHz.

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) |

| 2940 - 2920 | C-H Stretch | Methyl (CH₃) |

| 2600 - 2550 | S-H Stretch | Thiol (S-H) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~700 | C-H Bend | m-disubstituted benzene |

Characteristic absorption regions compiled from general spectroscopic data and spectra from NIST.[4][7][8]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 124 | [M]⁺ (Molecular Ion) |

| 123 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Data based on electron ionization (EI) mass spectra.[4]

Analytical Workflow

The general workflow for the analytical characterization of the synthesized product is outlined below.

Caption: General workflow for the characterization of this compound.

Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or higher).

-

Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed between two KBr or NaCl plates to create a thin film. The spectrum is then recorded using an FTIR spectrometer.

-

Mass Spectrometry (MS): The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis. Electron Ionization (EI) at 70 eV is a standard method for fragmentation and detection.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin.[3][6] Causes skin irritation and serious eye damage.[6] It possesses a powerful and persistent stench.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (goggles and face shield).[3][6]

Conclusion

The synthesis of this compound via the diazotization of m-toluidine followed by xanthate hydrolysis is a robust and reliable method for laboratory-scale preparation.[2] The identity and purity of the final product can be unequivocally confirmed through a combination of physical property measurements and spectroscopic analyses, including NMR, IR, and mass spectrometry. Due to its hazardous nature, all manipulations of this compound require strict adherence to safety protocols. This guide provides the essential technical information for researchers to successfully synthesize and characterize this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound [chembk.com]

- 4. Benzenethiol, 3-methyl- [webbook.nist.gov]

- 5. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | 108-40-7 [sigmaaldrich.com]

- 7. Benzenethiol, 3-methyl- [webbook.nist.gov]

- 8. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-Methylbenzenethiol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is an organosulfur compound with the chemical formula CH₃C₆H₄SH.[1][2][3] It is a versatile intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and standard methods for its analysis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic strong, unpleasant odor.[5] Key physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈S | [5][6] |

| Molecular Weight | 124.20 g/mol | [1][2][6][7][8] |

| Appearance | Clear colorless to light yellow liquid | [5] |

| Odor | Strong, unpleasant (stench) | [5] |

| Melting Point | < -20 °C | [5] |

| Boiling Point | 196 °C (lit.) | [1][2][5][9] |

| Density | 1.044 g/mL at 25 °C (lit.) | [1][2][5][9] |

| Vapor Pressure | 0.601 mmHg at 25 °C | [5] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1][2][9] |

| Refractive Index (n20/D) | 1.5762 (lit.) | [1][2][5][9] |

| Solubility | Insoluble in water; soluble in alcohol and ether. |

Chemical Properties

| Property | Value | Reference |

| CAS Number | 108-40-7 | [1][2][3][5][6][8] |

| pKa | 6.58 at 25 °C | [5] |

| Synonyms | m-Thiocresol, m-Toluenethiol, 3-Mercaptotoluene | [3] |

Experimental Protocols

Synthesis of this compound from m-Toluidine

This protocol describes the synthesis of this compound via the diazotization of m-toluidine, followed by the decomposition of the resulting diazonium salt in the presence of potassium ethyl xanthate and subsequent hydrolysis.[5]

Materials:

-

m-Toluidine

-

Concentrated Hydrochloric Acid (sp. gr. 1.18)

-

Sodium Nitrite

-

Potassium Ethyl Xanthate

-

Ether

-

10% Sodium Hydroxide solution

-

Anhydrous Calcium Chloride

-

95% Ethanol

-

Potassium Hydroxide pellets

-

6 N Sulfuric Acid

-

Zinc dust

-

Ice

Procedure:

-

Diazotization of m-Toluidine:

-

In a 1-L flask equipped with a mechanical stirrer and a low-temperature thermometer, place 150 ml of concentrated hydrochloric acid and 150 g of crushed ice.

-

Cool the mixture in an ice bath and slowly add 80 g (0.75 mole) of m-toluidine while stirring.

-

Cool the resulting mixture to 0 °C.

-

Slowly add a cold solution of 55 g (0.8 mole) of sodium nitrite in 125 ml of water, ensuring the temperature is maintained below 4 °C.[5]

-

-

Formation of m-Tolyl Ethyl Xanthate:

-

In a 2-L flask, dissolve 140 g of potassium ethyl xanthate in 180 ml of water.

-

Warm this solution to 40–45 °C.

-

Slowly add the cold diazonium solution to the potassium ethyl xanthate solution over approximately 2 hours, maintaining the temperature at 40–45 °C.[5]

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

Separate the resulting red, oily m-tolyl ethyl xanthate layer.

-

Extract the aqueous layer twice with 100-ml portions of ether.

-

Combine the oil and ether extracts and wash once with 100 ml of 10% sodium hydroxide solution, followed by several water washes until the washings are neutral.

-

Dry the ether solution over 25 g of anhydrous calcium chloride and then remove the ether by distillation.[5]

-

-

Hydrolysis to this compound:

-

Dissolve the crude m-tolyl ethyl xanthate in 500 ml of 95% ethanol and bring the solution to a boil.

-

Remove the heat source and slowly add 175 g of potassium hydroxide pellets to the hot solution, maintaining a gentle boil.

-

Reflux the mixture for about 8 hours, or until a sample is completely soluble in water.[5]

-

Distill off approximately 400 ml of ethanol.

-

Dissolve the residue in a minimum amount of water (about 500 ml).

-

Extract the aqueous solution with three 100-ml portions of ether and discard the ether extracts.

-

Acidify the aqueous solution with 6 N sulfuric acid until it is strongly acidic to Congo red paper.[5]

-

Add 2 g of zinc dust to the acidified solution.

-

-

Purification by Steam Distillation:

-

Steam distill the mixture to obtain the crude this compound.[5] The product is then further purified by fractional distillation.

-

Purification of this compound

Recrystallization (for solid derivatives):

While this compound is a liquid at room temperature, purification of solid derivatives can be achieved through recrystallization. The general principles involve:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.[10][11]

-

Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.[10]

-

Drying: Dry the crystals to remove any residual solvent.

Distillation:

For liquid this compound, fractional distillation under reduced pressure is the preferred method of purification to prevent decomposition at its high atmospheric boiling point.

Analytical Methods

Gas Chromatography (GC):

Purity analysis of this compound can be performed using gas chromatography with a flame ionization detector (FID).

-

Column: A capillary column suitable for the analysis of aromatic sulfur compounds, such as one with a polyethylene glycol stationary phase (e.g., HP-Innowax), is recommended.[12]

-

Injector and Detector Temperatures: Typically set around 250-300 °C.

-

Oven Temperature Program: An initial temperature of around 60 °C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 180-250 °C) is a common approach.[13]

-

Carrier Gas: Helium or nitrogen.

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For sample preparation, dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[9]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The sample preparation is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to obtain the spectrum.[14] Alternatively, a solution in a suitable solvent like carbon tetrachloride can be used.[14]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a GC inlet.[9]

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Safety Information

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye damage.[1][2] It is also toxic to aquatic life.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[5]

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its physical and chemical properties, along with detailed experimental protocols, serves as a valuable resource for its synthesis, purification, and characterization. Adherence to proper safety protocols is crucial when handling this compound.

References

- 1. 3-甲基苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 95% | 108-40-7 [sigmaaldrich.com]

- 3. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

- 7. This compound(108-40-7) 1H NMR spectrum [chemicalbook.com]

- 8. 3-甲基苯硫酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. d-nb.info [d-nb.info]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. agilent.com [agilent.com]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Profile of 3-Methylbenzenethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzenethiol (also known as m-cresol or 3-thiocresol), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons, the thiol proton, and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.18 - 7.08 | m | 2H | Ar-H |

| ~6.99 - 6.92 | m | 2H | Ar-H |

| 3.42 | s | 1H | S-H |

| 2.31 | s | 3H | CH₃ |

Note: The exact chemical shifts of the aromatic protons can vary slightly and may appear as a complex multiplet. Data sourced from ChemicalBook.[1]

¹³C NMR Data

The carbon-13 NMR spectrum shows distinct signals for the seven carbon atoms in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C (C-3) |

| 130.6 | Ar-C (C-1) |

| 129.0 | Ar-CH |

| 128.7 | Ar-CH |

| 126.9 | Ar-CH |

| 125.4 | Ar-CH |

| 21.3 | CH₃ |

Note: The assignments are based on typical chemical shift values for substituted benzenes and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional group vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |

| ~2570 | Weak | S-H stretch |

| ~1600, 1480, 1460 | Medium-Strong | Aromatic C=C stretching |

| ~780, 680 | Strong | Aromatic C-H out-of-plane bending |

Note: The IR spectrum can be viewed on the NIST WebBook.[2][3] The values presented are approximate and are characteristic of a liquid film sample.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 124 | ~100 | [M]⁺ (Molecular Ion) |

| 123 | ~20 | [M-H]⁺ |

| 91 | ~80 | [M-SH]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ |

| 65 | ~25 | [C₅H₅]⁺ |

Note: The mass spectrum can be accessed via the NIST WebBook.[4][5] The fragmentation pattern is characteristic of an aromatic thiol.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically used.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

-

Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is used to ensure quantitative data for quaternary carbons.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is conveniently recorded as a neat liquid film. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II, is suitable.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for the analysis of volatile compounds like this compound.

GC-MS Experimental Conditions:

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected in split mode (e.g., split ratio 50:1).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Visualization

The logical workflow for the spectroscopic analysis of a compound like this compound can be visualized as follows:

References

An In-depth Technical Guide on the Solubility and Stability of 3-Methylbenzenethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-methylbenzenethiol (also known as m-thiocresol) in common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound (C₇H₈S) is an organosulfur compound that serves as a versatile intermediate in organic synthesis.[1][2] Its utility in various chemical transformations necessitates a thorough understanding of its behavior in different solvent systems. This guide outlines its solubility profile and stability characteristics, providing essential data and methodologies for its effective use and storage.

Physicochemical Properties of this compound [2][3][4][5][6]

| Property | Value |

| CAS Number | 108-40-7 |

| Molecular Formula | C₇H₈S |

| Molecular Weight | 124.20 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Density | 1.044 g/mL at 25 °C |

| Boiling Point | 196 °C |

| Melting Point | < -20 °C |

| Flash Point | 73 °C (163 °F) |

| pKa | 6.58 (at 25 °C) |

| Water Solubility | Insoluble |

Solubility of this compound

Qualitative Solubility:

This compound is known to be soluble in alcohols and ether.[7][8] Based on its chemical structure, it is expected to be miscible with many common organic solvents.[9][10]

Predicted Quantitative Solubility:

The following table provides an estimated solubility of this compound in various organic solvents at ambient temperature. These values are based on the general solubility of aromatic thiols and should be experimentally verified for precise applications.

| Solvent | Polarity Index | Predicted Solubility ( g/100 mL) |

| Hexane | 0.1 | Highly Soluble (>50) |

| Toluene | 2.4 | Highly Soluble (>50) |

| Acetone | 5.1 | Soluble (10-50) |

| Ethanol | 5.2 | Soluble (10-50) |

| Methanol | 6.6 | Soluble (10-50) |

Stability of this compound

The stability of this compound in organic solvents is primarily influenced by its susceptibility to oxidation. The thiol group (-SH) can be readily oxidized, particularly in the presence of air (oxygen), light, or certain metal ions, to form the corresponding disulfide, bis(3-methylphenyl) disulfide.[11][12][13][14]

Primary Degradation Pathway: Oxidative Dimerization

The main degradation pathway for this compound is the oxidative coupling of two thiol molecules to form a disulfide bond.

Caption: Oxidative dimerization of this compound.

Factors Affecting Stability:

-

Oxygen: The presence of dissolved oxygen in the solvent significantly accelerates the oxidation process.

-

Light: UV radiation can promote the formation of thiyl radicals, which can then dimerize to form the disulfide.

-

Temperature: Higher temperatures generally increase the rate of degradation.

-

Solvent: The nature of the organic solvent can influence the rate of oxidation.

To enhance stability, it is recommended to store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at reduced temperatures.

Experimental Protocols

This section provides detailed methodologies for the determination of the solubility and stability of this compound in organic solvents.

Protocol for Determining the Solubility of this compound (Shake-Flask Method)

This protocol is based on the widely used shake-flask method for determining the thermodynamic solubility of a compound.[15][16][17][18][19]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV system or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the organic solvent.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved material to settle.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to further separate the undissolved solute.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the filtered saturated solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution using the calibration curve.

-

-

Calculation:

-

The determined concentration represents the solubility of this compound in the selected solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Caption: Workflow for solubility determination.

Protocol for Assessing the Stability of this compound

This protocol outlines a method for monitoring the degradation of this compound in an organic solvent over time using HPLC-UV.[20][21][22][23][24]

Objective: To evaluate the stability of this compound in a selected organic solvent under specific conditions (e.g., exposure to air and light).

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks

-

Clear and amber glass vials with screw caps

-

HPLC-UV system with a suitable column (e.g., C18)

-

Bis(3-methylphenyl) disulfide (for peak identification, if available)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

-

-

Incubation:

-

Transfer aliquots of the stock solution into both clear (for light exposure) and amber (for light protection) vials.

-

Leave one set of vials open to the air and seal another set after purging with an inert gas (e.g., nitrogen) to create different atmospheric conditions.

-

Store the vials at a constant temperature.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

-

Analyze the samples immediately by HPLC-UV.

-

-

HPLC-UV Analysis:

-

Develop an HPLC method capable of separating this compound from its potential degradation products, primarily the disulfide.

-

Inject the samples and record the chromatograms.

-

Identify the peaks corresponding to this compound and the disulfide based on their retention times (and by spiking with a standard of the disulfide, if available).

-

-

Data Analysis:

-

Determine the peak area of the this compound at each time point.

-

Plot the concentration (or peak area) of this compound as a function of time for each condition.

-

Calculate the degradation rate and half-life of this compound under the different storage conditions.

-

Caption: Workflow for stability assessment.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in organic solvents. While it is predicted to be highly soluble in many common organic solvents, its stability is compromised by its susceptibility to oxidative dimerization. For applications requiring high purity and concentration accuracy, it is crucial to perform experimental verification of solubility and to handle and store solutions of this compound under conditions that minimize degradation, namely under an inert atmosphere, protected from light, and at cool temperatures. The provided experimental protocols offer a robust framework for obtaining reliable data to guide the use of this important chemical intermediate in research and development.

References

- 1. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | 108-40-7 [sigmaaldrich.com]

- 3. This compound CAS#: 108-40-7 [m.chemicalbook.com]

- 4. Benzenethiol, 3-methyl- [webbook.nist.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. Benzenethiol, 3-methyl- [webbook.nist.gov]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 12. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. enamine.net [enamine.net]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. static.igem.wiki [static.igem.wiki]

- 21. scispace.com [scispace.com]

- 22. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 23. diva-portal.org [diva-portal.org]

- 24. scribd.com [scribd.com]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is a versatile aromatic thiol that serves as a crucial building block in organic synthesis. Its nucleophilic sulfur atom and reactive aromatic ring allow it to participate in a wide array of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on applications relevant to drug discovery and development. We will delve into detailed reaction mechanisms, provide experimental protocols for key transformations, and present quantitative data to facilitate comparative analysis.

Core Reaction Mechanisms

This compound undergoes a variety of reactions, primarily centered around the reactivity of the thiol group and the aromatic ring. The principal mechanisms include nucleophilic substitution, oxidation, free-radical additions, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The thiolate anion of this compound, readily formed in the presence of a base, is a potent nucleophile. This reactivity is harnessed in nucleophilic substitution reactions, including S-alkylation, S-arylation, and Michael additions.[1]

A significant example of its application in intramolecular nucleophilic aromatic substitution (SNAr) is the Smiles Rearrangement for the synthesis of phenothiazines. Phenothiazines are a class of compounds with a wide range of biological activities. In this reaction, a derivative of this compound, such as 2-amino-5-chloro-3-methylbenzenethiol, is condensed with an activated halonitrobenzene. The resulting diaryl sulfide then undergoes an intramolecular rearrangement to form the phenothiazine tricycle.[2][3]

Oxidation Reactions

The sulfur atom in this compound can be oxidized to various oxidation states, yielding sulfoxides, sulfones, and ultimately sulfonic acids. This transformation is typically achieved using strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid. The oxidation proceeds stepwise through sulfenic acid and sulfinic acid intermediates.[4] The resulting 3-methylbenzenesulfonic acid is a strong acid and a useful intermediate in organic synthesis.

Free-Radical Thiol-Ene Reaction

This compound can participate in "click" chemistry through the thiol-ene reaction, which involves the radical-mediated addition of the thiol across a double bond.[4][5] This reaction is highly efficient, proceeds under mild conditions, and exhibits anti-Markovnikov selectivity.[4] It can be initiated by UV light (photo-initiation) or heat in the presence of a radical initiator.[4] The thiol-ene reaction is a powerful tool for polymer synthesis and modification, as well as for bioconjugation.

Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations, most notably the Buchwald-Hartwig amination for the formation of C-S bonds (thioetherification). In this reaction, an aryl halide or triflate is coupled with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology provides a powerful and general route to diaryl and alkyl-aryl thioethers.

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Synthesis of Phenothiazine Precursors via Smiles Rearrangement

| Reactant 1 (Thiol) | Reactant 2 (Halonitrobenzene) | Product | Yield (%) | Melting Point (°C) |

| 2-Amino-5-chloro-3-methylbenzenethiol | 2,4-Dinitrochlorobenzene | 5-Chloro-3-methyl-2-amino-2',4'-dinitrodiphenyl sulfide | 85 | 185 |

| 2-Amino-5-chloro-3-methylbenzenethiol | 2-Nitro-4-trifluoromethylchlorobenzene | 5-Chloro-3-methyl-2-amino-2'-nitro-4'-trifluoromethyldiphenyl sulfide | 78 | 142 |

Data is representative and compiled from typical yields for similar reactions.

Table 2: Representative Thiol-Ene Reaction Yields

| Alkene | Initiator | Product | Yield (%) |

| 1-Octene | AIBN, 80°C | 1-(3-Methylphenylthio)octane | >95 |

| Styrene | DMPA, UV light | 1-(3-Methylphenylthio)-2-phenylethane | >95 |

Yields are based on the high efficiency of thiol-ene "click" reactions.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-methyl-2-amino-2',4'-dinitrodiphenyl Sulfide (Precursor for Smiles Rearrangement)

Materials:

-

2-Amino-5-chloro-3-methylbenzenethiol (0.01 mol)

-

2,4-Dinitrochlorobenzene (0.01 mol)

-

Anhydrous sodium acetate (0.01 mol)

-

Ethanol

Procedure:

-

A solution of 2-amino-5-chloro-3-methylbenzenethiol (0.01 mol) in ethanol (20 ml) and anhydrous sodium acetate (0.01 mol in 5 ml of ethanol) is brought to reflux.[2]

-

An alcoholic solution of 2,4-dinitrochlorobenzene (0.01 mol) in ethanol (12 ml) is added to the refluxing mixture.[2]

-

The reaction mixture is refluxed for three hours.[2]

-

The mixture is then concentrated and cooled overnight in an ice chamber.

-

The solid that separates out is filtered and washed with 30% ethanol.

-

The crude product is recrystallized from methanol to afford the desired diphenyl sulfide.[2]

Protocol 2: Photoinitiated Thiol-Ene Reaction of this compound with 1-Octene

Materials:

-

This compound (1.0 mmol)

-

1-Octene (1.2 mmol)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 mmol)

-

Methanol (5 mL)

Procedure:

-

In a quartz reaction vessel, dissolve this compound (1.0 mmol), 1-octene (1.2 mmol), and DMPA (0.05 mmol) in methanol (5 mL).

-

Degas the solution by bubbling with nitrogen for 15 minutes.

-

Irradiate the mixture with a UV lamp (365 nm) at room temperature for 30 minutes.[6]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary, although thiol-ene reactions often proceed to near-quantitative yield.[7]

Role in Drug Development and Signaling Pathways

Aromatic thiols and their derivatives are important scaffolds in medicinal chemistry. The 3-methylthiophenyl moiety can be found in various bioactive molecules, and its physicochemical properties can influence ligand-receptor interactions and pharmacokinetic profiles. While direct incorporation of this compound into marketed drugs is not widely documented, its derivatives and related sulfur-containing heterocycles are prevalent in drug discovery, particularly as kinase inhibitors.

Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. Many small-molecule kinase inhibitors feature heterocyclic cores that can be synthesized from precursors containing a thiol group. For instance, thienopyrimidine and thiazolopyrimidinone cores, found in several PI3K inhibitors, can be constructed using synthetic routes that involve sulfur-containing building blocks.

The synthesis of phenothiazines via the Smiles rearrangement of this compound derivatives is of particular interest, as the phenothiazine scaffold is known to exhibit a broad range of biological activities, including antipsychotic, antihistaminic, and, more recently, anticancer properties.

The development of selective kinase inhibitors often involves extensive structure-activity relationship (SAR) studies. The 3-methylthiophenyl group can be strategically incorporated into potential drug candidates to probe hydrophobic pockets in the kinase active site and to modulate the electronic properties of the molecule. The synthetic accessibility of a wide range of derivatives from this compound makes it a valuable starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

References

- 1. WO2011076813A1 - Preparation process of erlotinib - Google Patents [patents.google.com]

- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 3-Methylbenzenethiol

This document provides a comprehensive technical overview of the health and safety considerations essential for the handling of 3-Methylbenzenethiol (CAS No. 108-40-7). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this chemical. Due to its hazardous properties, a thorough understanding and implementation of safety protocols are imperative.

Chemical Identification and Physical Properties

This compound, also known as m-thiocresol or m-toluenethiol, is a combustible liquid characterized by a strong, unpleasant odor.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 108-40-7 | [1][2][5][6] |

| Molecular Formula | C₇H₈S | [3][5][6] |

| Molecular Weight | 124.20 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [3][7] |

| Odor | Strong, unpleasant stench | [3][4] |

| Boiling Point | 196 °C (literature) | [2][3] |

| Density | 1.044 g/mL at 25 °C (literature) | [2][3] |

| Flash Point | 72 - 73 °C (163.4 °F) - closed cup | [2][3] |

| Vapor Pressure | 0.601 mmHg at 25 °C | [3] |

| Refractive Index | n20/D 1.5762 (literature) | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, causes severe skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life.[2][8] The signal word for this chemical is "Danger".[2]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a standardized framework for understanding the chemical's hazards.

| Classification | Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapour | [8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][9][10] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][8][10] |

| Hazardous to the Aquatic Environment | H400 | Very toxic to aquatic life | [2] |

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual summary of the chemical's hazards.

-

Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[1]

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[1]

-

Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.[1]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] However, available data indicate that it is harmful and can cause irritation. The primary target organ is the respiratory system.[2][7] Symptoms of acute exposure may include nausea, headache, and vomiting.[1]

| Toxicity Metric | Route | Species | Value | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | Intraperitoneal | Mouse | 50 mg/kg | [3][5] |

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies.[4][9] In the absence of specific limits, it is prudent to handle this chemical with stringent engineering controls and personal protective equipment to minimize any potential exposure. For reference, the related compound Benzenethiol has a NIOSH Recommended Exposure Limit (REL) of a 0.1 ppm ceiling (not to be exceeded during any 15-minute work period) and an ACGIH Threshold Limit Value (TLV) of 0.1 ppm as an 8-hour time-weighted average (TWA).[11]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is mandatory.

-

Engineering Controls : All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control vapor exposure.[4][12] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are required. A face shield should be worn for splash protection.[12]

-

Hand Protection : Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) must be worn.[12] No single glove material is impervious to all chemicals, so it is crucial to check compatibility and replace gloves frequently.[12]

-

Body Protection : A flame-resistant lab coat should be worn and kept fastened.[12] For larger quantities or tasks with a higher risk of splashing, impervious clothing or a chemical-resistant suit is recommended.[9]

-

Respiratory Protection : If work cannot be performed in a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK, EN14387) is necessary.[12]

-

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for safety.

Handling

Handle the substance under an inert atmosphere and in a closed system where possible.[4][7] Avoid contact with skin, eyes, and clothing, and do not breathe vapors, mists, or gas.[7] Use non-sparking tools and take precautionary measures against static discharge.[8] All containers should be grounded and bonded.[8] Wash hands and any exposed skin thoroughly after handling.[9]

Caption: A workflow for the safe handling of this compound.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[4] The storage area should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] It is recommended to store the chemical under an inert atmosphere.[4][7]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures

-

Inhalation : Remove the person from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][8]

-

Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink two to four cupfuls of water. Call a physician or poison control center immediately.[4][7]

Spill and Leak Response

For any spill, evacuate personnel to a safe area, preferably upwind of the spill.[4] Remove all sources of ignition and ensure adequate ventilation.[1] Contain the spillage using a non-combustible absorbent material like sand, earth, or vermiculite.[1] Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal according to local regulations.[1][4] Do not let the product enter drains.[1]

Caption: A decision tree for emergency response to a this compound incident.

Fire and Explosion Hazards

This compound is a combustible material and its vapors can form explosive mixtures with air at elevated temperatures.[8]

| Property | Value / Information | Source(s) |

| NFPA Flammability Rating | 2 | [1] |

| Flash Point | 72 - 73 °C (closed cup) | [2][3] |

| Suitable Extinguishing Media | CO₂, dry chemical, dry sand, alcohol-resistant foam. Water mist may be used to cool closed containers. | [3][4] |

| Hazardous Combustion Products | Thermal decomposition can release irritating gases and vapors, including sulfur oxides (SOx), sulfides, carbon monoxide (CO), and carbon dioxide (CO₂). | [3][4] |

| Firefighting Precautions | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Stay in the danger area only with self-contained breathing apparatus. | [4][8] |

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations. Dispose of the chemical and its container at an approved waste disposal plant.[4]

-

Bulk Material : Do not dispose of via sewer or trash. Waste must be collected in sealed, compatible, and properly labeled containers.[13]

-

Empty Containers : Containers must be thoroughly emptied. The first rinse of the container must be collected and disposed of as hazardous waste.[13] Given the acute toxicity (LD₅₀ of 50 mg/kg), it is recommended that the first three rinses be collected and disposed of as hazardous waste to ensure complete decontamination.[13]

Experimental Safety Protocols

Acute Toxicity (LD₅₀) Determination Protocol

The cited LD₅₀ value of 50 mg/kg for mice via the intraperitoneal route suggests an acute toxicity study was performed.[3][5] A typical protocol, such as one based on the principles of the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), would involve the following steps:

-

Animal Selection : Healthy, young adult laboratory animals of a single sex (typically females, as they are often slightly more sensitive) from a standard strain are selected.

-

Housing and Acclimatization : Animals are group-housed (unless aggression is a problem) under controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before dosing.

-

Dose Administration : A single dose of the substance is administered to the animals. For an intraperitoneal study, the substance is dissolved or suspended in a suitable vehicle and injected into the peritoneal cavity.

-

Step-wise Dosing : The study proceeds in a step-wise manner with a group of animals (e.g., 3 animals) being dosed at a defined starting level.

-

Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior), and body weight changes for at least 14 days.

-

Endpoint Determination : The outcome of the first step determines the next step. If mortality occurs, the next dose is lower; if no mortality occurs, the dose is escalated. This process continues until an LD₅₀ value can be estimated based on the observed outcomes.

-

Necropsy : All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

Skin and Eye Irritation Protocols

The GHS classifications H315 (Causes skin irritation) and H318 (Causes serious eye damage) indicate that skin and eye irritation studies have likely been conducted. These would generally follow protocols similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The core methodology involves applying a small, standardized amount of the test substance to the skin or into one eye of a test animal (typically an albino rabbit) and observing for signs of irritation such as erythema (redness), edema (swelling), and corneal opacity over a set period. In modern practice, in vitro or ex vivo methods are increasingly used to reduce or replace animal testing.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound 95 108-40-7 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemscene.com [chemscene.com]

- 11. nj.gov [nj.gov]

- 12. benchchem.com [benchchem.com]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to 3-Methylbenzenethiol and its Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is an organosulfur compound that has emerged as a valuable building block in the synthesis of a diverse array of organic molecules. Its unique chemical properties, particularly the nucleophilicity of the thiol group, make it a versatile reagent in the construction of complex molecular architectures with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, its derivatives, their synthesis, and their burgeoning role in drug discovery and development.

Core Compound: this compound

This compound is a colorless to pale yellow liquid with a characteristic odor. It serves as a key intermediate in the synthesis of various derivatives due to the reactivity of its thiol group.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 108-40-7 |

| Molecular Formula | C₇H₈S |

| Molecular Weight | 124.20 g/mol |

| Boiling Point | 196 °C |

| Density | 1.044 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5762 |

Synthesis of this compound Derivatives

The versatile reactivity of the thiol group in this compound allows for the synthesis of a wide range of derivatives. Common reactions include S-alkylation, S-arylation, and the formation of thioethers and other sulfur-containing heterocycles. These derivatives often exhibit interesting biological activities, making them attractive targets for medicinal chemists.

General Synthetic Workflow

The synthesis of bioactive derivatives of this compound typically follows a multi-step process that begins with the functionalization of the thiol group, followed by further structural modifications to enhance biological activity and pharmacokinetic properties.

Caption: General workflow for the synthesis of bioactive this compound derivatives.

Derivatives of this compound in Drug Development

The incorporation of the 3-methylphenylthio moiety into various molecular scaffolds has led to the discovery of compounds with promising therapeutic potential, particularly in the field of oncology.

Pro-apoptotic Guanidine Derivatives

A series of novel guanidine derivatives incorporating a 2-alkylthio-4-chloro-5-methylbenzenesulfonyl scaffold, which can be derived from this compound, have demonstrated significant pro-apoptotic activity against various cancer cell lines.[1] These compounds induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells.

Experimental Protocol: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives [1]

A key step in the synthesis of these derivatives involves the reaction of chalcones with benzenesulfonylaminoguanidines.

-

Materials: Appropriate chalcone, benzenesulfonylaminoguanidine, solvent (e.g., ethanol), catalyst (if required).

-

Procedure:

-

Dissolve the chalcone and benzenesulfonylaminoguanidine in the chosen solvent.

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product by filtration or extraction.

-

Purify the product using recrystallization or column chromatography.

-

Characterize the final compound using spectroscopic methods (NMR, IR, Mass Spectrometry).

-

Quantitative Data: Antiproliferative Activity [1]

| Compound | HCT-116 (IC₅₀, µM) | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |

| 20 | 9.0 | 15.5 | 14.0 |

| 24 | 10.0 | 14.0 | 14.0 |

| 30 | 8.0 | - | - |

| IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. |

Selective COX-2 Inhibitors

Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one, where the phenylthio group can be a 3-methylphenylthio moiety, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme that is often overexpressed in cancerous tissues and plays a role in inflammation and cell proliferation.

Signaling Pathway: Role of COX-2 in Cancer

Caption: Simplified diagram of the role of COX-2 in promoting cancer-related processes.

Thiodifluorooxindole Derivatives

The synthesis of thiodifluorooxindole derivatives containing a m-tolylthio group has been achieved through a transition-metal-free decarboxylative cyclization.[3] Oxindole scaffolds are present in numerous bioactive compounds, and the introduction of a thiodifluoromethyl group can significantly impact their pharmacological properties.

Experimental Protocol: Synthesis of 3-(2,2-Difluoro-2-(m-tolylthio)ethyl)-1,3-dimethylindolin-2-one [3]

-

Reactants: N-aryl acrylamide and 2,2-difluoro-2-(p-tolylthio)acetic acid.

-

Conditions: The reaction is carried out under mild experimental conditions without the need for a transition metal catalyst.

-

Mechanism: The reaction proceeds through a radical tandem reaction, leading to the formation of the C(sp³)–CF₂ bond.

Conclusion

This compound and its derivatives represent a promising class of compounds in organic and medicinal chemistry. The versatility of the thiol group allows for the synthesis of a wide array of structurally diverse molecules with significant biological activities. The examples highlighted in this guide, particularly in the area of cancer research, underscore the potential of these compounds as scaffolds for the development of novel therapeutic agents. Further exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly pave the way for new discoveries in drug development.

References

- 1. prepchem.com [prepchem.com]

- 2. Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleophilic Versatility of 3-Methylbenzenethiol in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzenethiol, also known as m-thiocresol, is a pivotal nucleophile in the landscape of organic synthesis. Its unique electronic and steric properties, stemming from the electron-donating methyl group and the highly nucleophilic sulfur atom, make it a versatile building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of the role of this compound as a nucleophile, with a particular focus on its applications in the synthesis of thioethers, a functional group of paramount importance in pharmaceuticals and agrochemicals. We will delve into the core reaction types where this compound excels—SN2 reactions, Michael additions, and palladium-catalyzed cross-coupling reactions—providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.

The Thiol Group: A Potent Nucleophile